molecular formula C11H15NO5 B11974872 Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- CAS No. 57542-90-2

Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-

Cat. No.: B11974872
CAS No.: 57542-90-2
M. Wt: 241.24 g/mol
InChI Key: SDEXXXYTUGUWOT-UHFFFAOYSA-N
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Description

1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is an organic compound with the molecular formula C11H15NO5 and a molecular weight of 241.246 g/mol . This compound is known for its unique structure, which includes two methoxy groups and a nitroethyl group attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2-dimethoxy-4-(2-nitrovinyl)benzene . The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective nitration of the benzene ring.

Industrial Production Methods

Industrial production of 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .

Properties

CAS No.

57542-90-2

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene

InChI

InChI=1S/C11H15NO5/c1-15-9-5-4-8(6-10(9)16-2)11(17-3)7-12(13)14/h4-6,11H,7H2,1-3H3

InChI Key

SDEXXXYTUGUWOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OC

Origin of Product

United States

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